molecular formula C10H14BrNO2 B7777851 Carbethoxymethyl-alpha-picolinium bromide CAS No. 55814-02-3

Carbethoxymethyl-alpha-picolinium bromide

Cat. No.: B7777851
CAS No.: 55814-02-3
M. Wt: 260.13 g/mol
InChI Key: ZBUYMIGDJRGWLE-UHFFFAOYSA-M
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Description

Carbethoxymethyl-alpha-picolinium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a picolinium core substituted with a carbethoxymethyl group and a bromide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbethoxymethyl-alpha-picolinium bromide can be synthesized through a Menshutkin-like reaction, where a picolinium salt is reacted with an alkylating agent such as ethyl bromoacetate. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbethoxymethyl-alpha-picolinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Complex Formation: It can form complexes with metal ions, which can be used in various catalytic processes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include substituted picolinium salts.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbethoxymethyl-alpha-picolinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbethoxymethyl-alpha-picolinium bromide involves its interaction with biological molecules such as DNA. The compound can bind to DNA, causing structural changes that lead to cleavage. This activity is often mediated by the formation of complexes with metal ions, which facilitate the cleavage process through oxidative mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Carbethoxymethyltriphenylphosphonium bromide: Similar in structure but contains a triphenylphosphonium core instead of a picolinium core.

    Ethoxycarbonylmethyltriphenylphosphonium bromide: Another related compound with a similar functional group but different core structure.

Uniqueness

Carbethoxymethyl-alpha-picolinium bromide is unique due to its picolinium core, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. Its ability to form stable complexes with metal ions and its efficacy in DNA cleavage make it particularly valuable in scientific research .

Properties

IUPAC Name

ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO2.BrH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUYMIGDJRGWLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC=C1C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971216
Record name 1-(2-Ethoxy-2-oxoethyl)-2-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55814-02-3
Record name Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55814-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Picolinium, 1-(carboxymethyl)-, bromide, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Ethoxy-2-oxoethyl)-2-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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